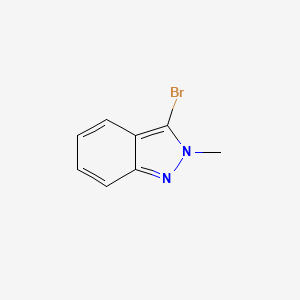

3-bromo-2-methyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIGNYYDSUWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Methyl 2h Indazole and Its Analogs

Strategies for Constructing the 2H-Indazole Ring System

The formation of the 2H-indazole scaffold is a critical step in the synthesis of 3-bromo-2-methyl-2H-indazole and its analogs. Various synthetic strategies have been developed to construct this bicyclic heteroaromatic system, often focusing on regioselectivity and functional group tolerance. These methods can be broadly classified into two main approaches: the modification of a pre-existing 1H-indazole ring through alkylation or the de novo synthesis of the 2H-indazole ring through cyclization reactions.

Regioselective N2-Alkylation of 1H-Indazoles

A prevalent strategy for the synthesis of N2-substituted 2H-indazoles involves the direct alkylation of the corresponding 1H-indazole precursors. The challenge in this approach lies in controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of isomers. rsc.orgconnectjournals.com Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com

Recent advancements have focused on developing highly regioselective N2-alkylation methods. One such method employs alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic conditions. This approach has demonstrated high N2 selectivity for a variety of substituted indazoles, including those with electron-donating and electron-withdrawing groups. wuxibiology.com Quantum mechanics calculations suggest that the high N2 selectivity arises from a lower energy transition state for the N2-alkylation pathway. wuxibiology.com For instance, the alkylation of 3-bromoindazole (B152527) using this method shows a strong preference for the N2-alkylated product. wuxibiology.com

Another approach to achieve N2-selectivity involves the use of specific solvent and base combinations. For example, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation, while other conditions can be tuned to favor the N2-isomer. nih.gov The choice of the alkylating agent also plays a crucial role in directing the regioselectivity. researchgate.net

Table 1: Comparison of Reagents for Regioselective N2-Alkylation of Indazoles

| Alkylating Agent | Catalyst/Conditions | Selectivity | Reference |

| Alkyl 2,2,2-trichloroacetimidates | Acidic | High N2 selectivity | wuxibiology.com |

| Trimethyl orthoformate | Sulfuric acid | High N2 selectivity | connectjournals.com |

| Methyl iodide | Heat | Mixture of N1 and N2 | researchgate.net |

| Diazomethane | BF₃·Et₂O | N1 selectivity | researchgate.net |

Cyclization Reactions for 2H-Indazole Formation

An alternative to the N-alkylation of pre-formed indazoles is the construction of the 2H-indazole ring system through various cyclization strategies. These methods often offer the advantage of introducing substitution patterns that are not easily accessible through other routes.

A powerful and efficient method for the synthesis of 2H-indazoles is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgcaribjscitech.com This reaction proceeds through a cascade of condensation followed by sequential C-N and N-N bond formations, catalyzed by a copper(I) species. The use of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the efficiency of the reaction. This methodology is attractive due to its operational simplicity and the ready availability of the starting materials.

Reductive cyclization methods, such as the Cadogan reaction, provide another route to the 2H-indazole core. This reaction typically involves the deoxygenative cyclization of an ortho-substituted nitrobenzene (B124822) derivative. For example, the condensation of an o-nitrobenzaldehyde with a primary amine, followed by reductive cyclization of the resulting imine, can yield a 2-substituted 2H-indazole. This approach allows for the introduction of the N2-substituent from the primary amine starting material.

Electrochemical methods offer a green and sustainable approach to the synthesis of 2H-indazoles. One such method involves the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes. This catalyst- and external chemical oxidant-free method proceeds via the formation of a benzylic radical, which then undergoes intramolecular cyclization to form the 2H-indazole ring.

Palladium-catalyzed intramolecular amination reactions have also been employed for the synthesis of 2-aryl-2H-indazoles. This method typically involves the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines. The palladium catalyst facilitates the intramolecular C-N bond formation to construct the 2H-indazole ring. This strategy is particularly useful for the synthesis of N-aryl substituted 2H-indazoles.

Targeted Bromination at the C3-Position of 2H-Indazoles

The direct introduction of a bromine atom at the C3-position of the 2H-indazole ring is a key step in the synthesis of the target compound. This transformation is typically achieved via electrophilic substitution on the electron-rich pyrazole (B372694) moiety of the indazole system.

A novel and efficient protocol for the site-specific bromination of indazoles at the C3-position utilizes 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as the bromine source. nih.govrsc.org This method avoids the use of highly toxic and volatile liquid bromine. nih.gov The reaction is carried out under mild conditions and demonstrates compatibility with a wide range of indazole substrates, including those with both electron-donating and electron-withdrawing groups. nih.govrsc.org For 2-substituted indazoles, including 2-methyl-2H-indazole, this method successfully affords the desired 3-brominated products in moderate to favorable yields. nih.gov The reaction typically involves the indazole substrate, DBDMH, and a base such as sodium carbonate in a solvent like ethanol. nih.govresearchgate.net

To further enhance the efficiency of the C3-bromination, ultrasound irradiation has been successfully employed. nih.govnih.gov The ultrasound-assisted protocol significantly accelerates the reaction, with transformations often completing in as little as 30 minutes at a moderate temperature of 40°C. nih.govresearchgate.net This rapid and efficient approach involves a C-H bond cleavage and C-Br bond formation process facilitated by the cavitation effects of ultrasonic waves. nih.govrsc.org Mechanistic studies suggest that this ultrasound-assisted bromination using DBDMH is not a radical process. nih.govrsc.org The protocol has proven effective for a variety of 2-substituted indazoles. nih.gov

Table 1: Ultrasound-Assisted C3-Bromination of Substituted 2H-Indazoles with DBDMH nih.govrsc.org Reaction conditions: Indazole (0.2 mmol), DBDMH (0.2 mmol), Na₂CO₃ (0.4 mmol), 40 °C, EtOH (2.0 mL), ultrasonic (40 kHz/50 W) for 30 min.

| Entry | 2-Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 3-Bromo-2-phenyl-2H-indazole | 93 |

| 2 | 4-Fluorophenyl | 3-Bromo-2-(4-fluorophenyl)-2H-indazole | 89 |

| 3 | 4-Bromophenyl | 3-Bromo-2-(4-bromophenyl)-2H-indazole | 91 |

| 4 | 4-Chlorophenyl | 3-Bromo-2-(4-chlorophenyl)-2H-indazole | 87 |

| 5 | 4-Methoxyphenyl | 3-Bromo-2-(4-methoxyphenyl)-2H-indazole | 81 |

| 6 | 4-(Trifluoromethyl)phenyl | 3-Bromo-2-(4-(trifluoromethyl)phenyl)-2H-indazole | 75 |

| 7 | Methyl | This compound | 78 |

| 8 | Ethyl | 3-Bromo-2-ethyl-2H-indazole | 82 |

Synthesis of Specifically Substituted this compound Derivatives

The synthesis of specifically substituted derivatives of this compound can be achieved by utilizing appropriately substituted starting materials or by further functionalizing the indazole core. chim.it For example, a one-pot synthesis of a 3-bromo-2H-indazole derivative has been reported through a Mills reaction and cyclization sequence using 2-aminobenzyl alcohols and nitrosobenzenes with thionyl bromide. researchgate.net

Furthermore, functionalization can occur at other positions on the benzene (B151609) ring of the indazole. A synthetic route toward C6-substituted indazoles involves the iodination of 6-bromo-1H-indazole to produce 6-bromo-3-iodo-1H-indazole. rsc.org This intermediate can then undergo further reactions, such as Suzuki coupling, to introduce various substituents prior to N-alkylation and C3-bromination, showcasing a strategy to build molecular complexity. rsc.org The use of N-bromosuccinimide (NBS) is another widely employed method for the regioselective introduction of a bromine atom at the C3-position of the indazole system. chim.it These approaches allow for the creation of a diverse library of substituted this compound derivatives for various research applications. chim.it

Chemical Reactivity and Derivatization of 3 Bromo 2 Methyl 2h Indazole

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C3 position of the indazole ring is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. This reactivity is a cornerstone of its synthetic utility.

The bromine atom can be displaced by various nucleophiles, such as amines and thiols. These reactions typically proceed under basic conditions, with reagents like sodium hydride or potassium carbonate in polar aprotic solvents facilitating the substitution. For instance, the reaction with amines leads to the formation of 3-amino-2-methyl-2H-indazole derivatives, while reaction with thiols yields the corresponding 3-thioether analogs. Similarly, reactions with alcohols in the presence of a base can produce 3-alkoxy-2-methyl-2H-indazoles. smolecule.com

A study on the amination of 3-bromoindazole (B152527) highlighted a palladium-catalyzed C-N coupling reaction with N-methylpiperazine, although it resulted in a modest yield of 30%. researchgate.net This indicates that while direct nucleophilic substitution is feasible, metal-catalyzed processes can also be employed to forge new carbon-heteroatom bonds at this position.

| Nucleophile | Reagent/Conditions | Product Type |

| Amines | Sodium hydride or Potassium carbonate | 3-Amino-2-methyl-2H-indazoles |

| Thiols | Sodium hydride or Potassium carbonate | 3-Thioether-2-methyl-2H-indazoles |

| Alcohols | Basic conditions | 3-Alkoxy-2-methyl-2H-indazoles |

| N-methylpiperazine | Pd2(dba)3, BINAP, t-BuONa, Toluene | 3-(Piperazin-1-yl)-2-methyl-2H-indazole |

Cross-Coupling Reactions for Advanced Functionalization

Transition metal-catalyzed cross-coupling reactions represent a powerful strategy for the advanced functionalization of 3-bromo-2-methyl-2H-indazole. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity achievable from this starting material.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the bromo-indazole with boronic acids or their esters. smolecule.commdpi.com For example, the reaction of a bromo-indazole with phenylboronic acid, catalyzed by a palladium complex such as Pd(dppf)Cl2, yields the corresponding 3-phenyl-indazole derivative. mdpi.com This methodology is tolerant of various functional groups and has been successfully applied to synthesize a range of 3-aryl and 3-heteroaryl indazoles. mdpi.comresearchgate.net

Heck Olefination: The Heck reaction provides a means to introduce alkenyl groups at the 3-position. A study demonstrated a chemoselective Heck reaction of 3-bromoindazoles with acrylates under high-speed ball-milling conditions. beilstein-journals.org This method proved effective for N-methyl protected indazoles, affording good to excellent yields of the coupled products. beilstein-journals.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromo-indazole with a terminal alkyne. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. mdpi.com For instance, N-methyl-3-iodoindole, a related heterocyclic halide, reacts readily with phenylacetylene (B144264) to yield the corresponding acetylenic derivative in high yield. mdpi.com A similar reactivity pattern can be anticipated for this compound.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acids/esters | Pd(dppf)Cl2, K2CO3 | 3-Aryl/heteroaryl-2-methyl-2H-indazoles |

| Heck | Alkenes (e.g., acrylates) | Pd catalyst, base | 3-Alkenyl-2-methyl-2H-indazoles |

| Sonogashira | Terminal alkynes | Pd(PPh3)2Cl2, CuI, Et3N | 3-Alkynyl-2-methyl-2H-indazoles |

Electrophilic Aromatic Substitution Patterns

While the pyrazole (B372694) part of the indazole ring is generally electron-deficient, the fused benzene (B151609) ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents on the indazole core, including the methyl group at N2 and the bromine at C3, as well as any other substituents on the benzene ring, will determine the regioselectivity of these reactions.

For instance, the nitration of 3-bromo-2-methylindazole using nitric acid or a nitrating mixture can lead to the introduction of a nitro group onto the benzene ring. The position of nitration will be influenced by the combined directing effects of the indazole nucleus and the methyl group. Similarly, bromination of 2-methyl-6-nitroindazole with a brominating agent can introduce a bromine atom.

The mechanism of electrophilic aromatic substitution on the indazole ring involves the attack of an electrophile on the electron-rich positions of the benzene ring. The presence of activating or deactivating groups on the ring will influence the rate and regioselectivity of the reaction.

C-H Functionalization of the Indazole Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. rsc.org For 2H-indazoles, late-stage functionalization via C-H activation provides an efficient route to increase molecular diversity. rsc.org

Recent advances have focused on the C3-functionalization of 2H-indazoles through transition metal-catalyzed C-H activation or radical pathways. rsc.org While this compound already possesses a functional handle at the C3 position, C-H functionalization can be directed to other positions on the indazole core, particularly on the benzene ring.

Rhodium(III)-catalyzed C-H activation of azobenzenes, followed by cyclization, has been used to synthesize N-aryl-2H-indazoles. nih.gov This highlights the potential for directing C-H functionalization to specific sites on the indazole scaffold. The regioselectivity of such reactions can be controlled by steric and electronic factors of the substituents present on the indazole ring. nih.gov

Reactivity with Other Halogenation Reagents (e.g., Fluorination)

The indazole nucleus can be further halogenated, introducing additional reactive sites for subsequent transformations. The synthesis of multi-halogenated indazoles is of significant interest for the development of new pharmaceutical and agrochemical compounds. nih.gov

Metal-free methods for the regioselective halogenation of 2-substituted indazoles have been developed. nih.gov For example, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) allows for the selective introduction of chlorine or bromine atoms onto the indazole ring. nih.govrsc.org It is possible to achieve mono-, poly-, and even hetero-halogenated products by carefully controlling the reaction conditions. nih.govrsc.org For instance, a one-pot, two-step method can be used to prepare 3-bromo-7-chloro-2H-indazoles. nih.govrsc.org

The introduction of fluorine can be more challenging. Methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution are often employed for fluorination. vulcanchem.com The reactivity of this compound towards such reagents would depend on the specific reaction conditions and the electronic nature of the indazole ring.

| Halogenating Reagent | Reaction Type | Potential Products |

| N-Chlorosuccinimide (NCS) | Electrophilic Halogenation | Chloro-3-bromo-2-methyl-2H-indazoles |

| N-Bromosuccinimide (NBS) | Electrophilic Halogenation | Dibromo-2-methyl-2H-indazoles |

| Fluorinating agents | Nucleophilic or Electrophilic Fluorination | Fluoro-3-bromo-2-methyl-2H-indazoles |

Computational and Theoretical Investigations of 3 Bromo 2 Methyl 2h Indazole

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as an indazole derivative, might interact with the active site of a protein target.

Research on various substituted indazole derivatives has demonstrated their potential as therapeutic agents through molecular docking simulations. For instance, studies on newly synthesized indazole compounds have been performed to evaluate their binding affinity towards specific enzymes. In one such study, a series of indazole derivatives were docked against the aromatase enzyme, which is a target in breast cancer therapy. The results indicated that the compounds possessed good binding energies, with some showing strong interactions with key amino acid residues like Arg115 and Met374 within the enzyme's active site derpharmachemica.com.

Similarly, docking studies on other novel indazole derivatives against renal cancer-related proteins have identified compounds with high binding energies, suggesting their potential as effective inhibitors nih.govresearchgate.net. These computational analyses provide a foundation for understanding the structural requirements for effective binding and guide the design of more potent and selective inhibitors based on the indazole scaffold. The process involves preparing the ligand and protein structures, defining a grid box around the active site, and using scoring functions to rank the potential binding poses based on their binding energy amazonaws.com.

Table 1: Example of Molecular Docking Results for Indazole Derivatives against Aromatase

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| 5f | -8.0 | Arg115 |

| 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |

Note: Data is for illustrative compounds from a study on substituted indazoles and not specifically 3-bromo-2-methyl-2H-indazole. Source: derpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.

For the indazole class of compounds, QSAR studies have been employed to correlate their structural properties with antimicrobial activity. In an analysis of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives, researchers found that topological parameters were significant in defining their antimicrobial effects nih.gov. Such studies help in identifying the key molecular descriptors that influence the biological activity of these compounds.

Furthermore, cheminformatic analyses, which are related to QSAR, have been applied to databases of indazole derivatives to understand their Structure-Activity Relationship (SAR). For a series of 2-phenyl-2H-indazole derivatives tested for antiprotozoal activity, SAR analysis revealed that electron-withdrawing groups on the phenyl ring favored the activity nih.gov. The development of a robust QSAR model often requires a diverse set of compounds to ensure its predictive power, highlighting the need for expanding the chemical space of synthesized indazoles for more comprehensive analyses nih.gov.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a powerful tool for elucidating reaction mechanisms, understanding molecular stability, and predicting spectroscopic properties.

Computational studies on indazole derivatives have utilized DFT to explore their molecular structure and reactivity. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity nih.govnih.gov. For instance, DFT has been used to identify which isomers of substituted indazoles are more thermodynamically stable researchgate.net. By mapping the potential energy surface of a reaction, DFT can help identify transition states and intermediates, thereby elucidating the step-by-step mechanism of chemical transformations involving the indazole core.

Analysis of Electronic Properties (e.g., Fukui Indices, Partial Charges)

The electronic properties of a molecule, such as the distribution of charges and the reactivity of different sites, are fundamental to its chemical behavior. Computational methods provide detailed insights into these properties.

DFT calculations are commonly used to determine various electronic descriptors. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electron-donating and electron-accepting capabilities of a molecule. A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity nih.govresearchgate.net.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, which visually represent the charge distribution on the molecule's surface nih.gov. These maps use a color gradient to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrostatic interactions. For complex heterocyclic systems, MEP analysis can identify the most probable sites for initial interaction with biological receptors nih.govasianresassoc.org. Furthermore, calculations of partial charges, such as those from Mulliken population analysis, quantify the charge distribution on each atom, offering further insight into the molecule's reactivity and intermolecular interactions asianresassoc.org.

Table 2: Example of Calculated Electronic Properties for an Indazole Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.2 |

| Energy Gap (LUMO-HOMO) | 5.0 |

Note: Values are illustrative and based on general DFT studies of heterocyclic compounds.

Conformational Analysis and Stability Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformation is crucial as it typically corresponds to the bioactive conformation of a drug molecule.

Computational chemistry, particularly methods like DFT, is central to conformational analysis. The process begins with a geometry optimization, where the algorithm seeks the lowest energy (most stable) conformation of the molecule nih.gov. For a molecule like this compound, this would involve determining the preferred orientation of the methyl group relative to the indazole ring system.

By calculating the relative energies of different possible conformers, researchers can predict their populations at a given temperature. This information is vital for understanding how the molecule might fit into a receptor's binding pocket. The stability of a molecule is also related to its electronic structure; for example, a larger HOMO-LUMO gap, as determined by DFT, is indicative of greater electronic stability asianresassoc.org.

Pharmacological and Biological Activities of 3 Bromo 2 Methyl 2h Indazole Derivatives

Anti-Inflammatory Properties

No specific studies detailing the anti-inflammatory properties of 3-bromo-2-methyl-2H-indazole derivatives were identified. Research on other indazole analogues has shown that the core structure can be a valuable scaffold for developing anti-inflammatory agents, often through mechanisms like the inhibition of cyclooxygenase (COX) enzymes. nih.gov However, no such investigations have been reported for the this compound series.

Anticancer and Antitumor Potential

While the broader class of indazole derivatives is a major focus in oncology research, with some compounds having been developed into approved cancer therapies, there is no available research specifically evaluating the anticancer potential of this compound derivatives. nih.govrsc.org

Kinase Inhibition (e.g., Tyrosine Threonine Kinase, p38α MAPK, IDO, Receptor Tyrosine Kinases)

Derivatives of the indazole scaffold are widely recognized for their potent inhibitory activity against various kinases, which are crucial regulators of cellular processes. nih.gov The dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them a key target for therapeutic intervention. nih.gov While specific studies on this compound derivatives are limited, the broader class of indazole-containing compounds has been extensively investigated as inhibitors of several kinase families.

Tyrosine & Serine/Threonine Kinases:

Indazole derivatives have been successfully developed as inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov For instance, novel indazole compounds have been identified as inhibitors of PKMYT1 (protein kinase, membrane-associated tyrosine, and threonine kinase), a crucial regulator of the G2/M cell cycle checkpoint. doi.orgnih.gov Disruption of this checkpoint is a promising strategy in cancer therapy, particularly in tumors with dysfunctional G1/S checkpoints. doi.org One exemplified compound in this class demonstrated an IC50 value of 9.7 nM against recombinant human full-length MYT1 kinase. nih.gov

p38α Mitogen-Activated Protein Kinase (MAPK):

Indoleamine 2,3-dioxygenase (IDO):

IDO1 is a heme-containing enzyme that plays a critical role in immune evasion in cancer by catalyzing the degradation of tryptophan. nih.govresearchgate.net The indazole scaffold has been identified as a promising chemotype for the inhibition of IDO1. nih.gov Studies on a series of 4,6-substituted-1H-indazole derivatives have demonstrated their potential as dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov One compound from this series, a 6-bromo-1H-indazole-4-amine derivative, showed significant IDO1 inhibitory potency with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a cellular assay. nih.gov

Receptor Tyrosine Kinases (RTKs):

RTKs are a major class of cell surface receptors that are often dysregulated in cancer. Several FDA-approved anticancer drugs with an indazole core, such as axitinib (B1684631) and pazopanib, are potent inhibitors of RTKs, particularly Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov The indazole scaffold has been a key component in the design of numerous VEGFR-2 inhibitors. nih.gov Additionally, 3-aryl-indazole derivatives have been reported as inhibitors of pan-Trk (Tropomyosin receptor kinases), another family of RTKs, for potential use in pain management. nih.gov

Table 1: Examples of Indazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| Indazole Derivatives | PKMYT1 | IC50 of 9.7 nM for an exemplified compound. nih.gov |

| 3-(4-chlorophenyl)-1H-indazole-6-carboxamide | p38α MAPK | Identified as an inhibitor of p38α MAPK. sigmaaldrich.com |

| 6-bromo-1H-indazole-4-amine derivative | IDO1/TDO | Dual inhibitor with IDO1 IC50 of 0.74 µM (enzymatic). nih.gov |

| 3-aryl-indazole derivatives | pan-Trk | Reported as inhibitors for potential pain treatment. nih.gov |

| Axitinib/Pazopanib (Indazole-based drugs) | VEGFRs | Potent, approved inhibitors of receptor tyrosine kinases. nih.gov |

Neuroprotective and Central Nervous System Related Activities

The therapeutic potential of indazole derivatives extends to the central nervous system, with research indicating their promise in neurodegenerative diseases.

One notable example, although a 1H-indazole isomer, is 3-bromo-7-nitroindazole (B43493) (3-BNI). This compound, a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor, has demonstrated significant neuroprotective effects in a diabetic stroke model. nih.gov Treatment with 3-BNI was found to inhibit cerebral infarct and edema, and improve functional recovery. nih.gov The neuroprotective mechanism is believed to involve the inhibition of the endoplasmic reticulum stress pathway. nih.gov

In the context of Alzheimer's disease, the inhibition of cholinesterases, particularly butyrylcholinesterase (BChE), is a key therapeutic strategy. nih.govnih.gov A study focusing on the synthesis of indazole derivatives for this purpose identified several potent and selective BChE inhibitors. nih.govnih.gov Among seventeen synthesized compounds, one derivative, designated as compound 4q , emerged as a particularly effective and selective inhibitor of BChE. nih.govnih.gov

A critical factor for the efficacy of CNS-targeting drugs is their ability to cross the blood-brain barrier (BBB). The aforementioned study on indazole-based BChE inhibitors also investigated the BBB permeability of their lead compound. nih.govnih.gov In vitro models demonstrated that compound 4q could easily permeate the blood-brain barrier, highlighting its potential for development as a treatment for neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov

Table 2: Neuroprotective and CNS Activities of Indazole Derivatives

| Compound | Activity | Key Findings |

|---|---|---|

| 3-bromo-7-nitroindazole (3-BNI) | Neuroprotection | Selective nNOS inhibitor; reduces cerebral infarct and edema in a diabetic stroke model. nih.gov |

| Indazole derivative (Compound 4q) | Butyrylcholinesterase Inhibition | Potent and selective inhibitor of BChE. nih.govnih.gov |

| Indazole derivative (Compound 4q) | Blood-Brain Barrier Permeability | Demonstrated effective permeability in an in vitro BBB model. nih.govnih.gov |

Cardiovascular Disease Interventions

Indazole derivatives have been explored for their therapeutic potential in a range of cardiovascular diseases, exhibiting activities such as antiarrhythmic and antihypertensive effects. nih.gov For instance, the indazole-based compound ARRY-371797, a selective p38α MAPK inhibitor, has been investigated in clinical trials for LMNA-related dilated cardiomyopathy. nih.gov Another derivative, YC-1, has been developed for its utility in circulatory disorders. nih.gov While the broad class of indazoles shows promise in this area, specific research on this compound derivatives in cardiovascular disease intervention is not currently available in the reviewed literature.

Antiviral Activities

The structural framework of indazole has been utilized in the design of novel antiviral agents. Research into pyrrolo[2,3-e]indazole derivatives has identified them as a promising scaffold for the development of neuraminidase inhibitors active against the influenza A virus. nih.gov However, specific studies detailing the antiviral activities of this compound derivatives have not been found in the current body of scientific literature.

Interaction with Specific Molecular Targets and Biochemical Pathways

The biological activities of this compound derivatives are intrinsically linked to their interactions with specific molecular targets, which in turn modulate various biochemical pathways. As highlighted in the kinase inhibition section (5.3.2), the indazole scaffold is a versatile pharmacophore that can be tailored to interact with the ATP-binding pockets of a wide range of kinases.

For example, indazole-based inhibitors of p38α MAPK can modulate the cellular stress response pathway. sigmaaldrich.com By inhibiting p38α, these compounds can influence downstream signaling cascades involved in inflammation and apoptosis. Similarly, indazole derivatives targeting Receptor Tyrosine Kinases like VEGFR interfere with signaling pathways crucial for angiogenesis, a key process in tumor growth and metastasis. nih.gov

The interaction of indazole derivatives with IDO1 directly impacts the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov By inhibiting IDO1, these compounds can prevent the depletion of tryptophan and the accumulation of kynurenine, thereby counteracting the immunosuppressive tumor microenvironment. researchgate.netnih.gov

In the central nervous system, the neuroprotective effects of compounds like 3-bromo-7-nitroindazole are mediated through the inhibition of neuronal nitric oxide synthase (nNOS) and the subsequent attenuation of the endoplasmic reticulum stress pathway . nih.gov Furthermore, the potential of indazole derivatives in Alzheimer's disease is linked to their interaction with butyrylcholinesterase , modulating cholinergic neurotransmission. nih.gov

Structure Activity Relationship Sar Studies of 3 Bromo 2 Methyl 2h Indazole Analogs

Influence of Substituent Position and Nature on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the position and chemical nature of substituents on the bicyclic ring. The substitution pattern can significantly alter the molecule's physical, chemical, and biological properties. mdpi.com

Research has shown that the placement of aryl groups at the C3 and C6 positions of the indazole core is critical for certain inhibitory activities. nih.gov For instance, in a series of N(1)-substituted indazol-3-carboxylic acids with antispermatogenic properties, the presence of a halogen or methyl group on the N1-benzyl substituent was found to be essential. The activity was further enhanced when two substituents, such as two chloro groups or a methyl and a chloro group, were present at the ortho- and para-positions of the benzyl ring. austinpublishinggroup.com

Substitutions at other positions of the indazole core also play a significant role:

C4-Position: Introduction of a bromine atom at the C4 position can yield compounds with potent inhibitory activity against neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com

C5-Position: 3-Aminopiperidinyl-substituted indazoles with various substituents at the C5 position have been explored as Rho kinase inhibitors. austinpublishinggroup.com

C6-Position: A series of 6-anilinoindazoles have been identified as inhibitors of c-Jun N-terminal kinase-3. austinpublishinggroup.com

C7-Position: 7-Nitroindazole and 7-methoxyindazole are known inhibitors of nitric oxide synthase, with the latter showing high activity in in vitro enzymatic assays. austinpublishinggroup.com

The nature of the substituent is as important as its position. Replacing a hydrogen atom with functional groups like alkyls or halogens can dramatically change a molecule's biological effects. mdpi.com For example, while some studies show alkyl substituents can enhance cytoprotective effects, halogens have been noted to increase hemolytic activity in certain heterocyclic hybrids. mdpi.com

| Position on Indazole Core | Substituent Type | Observed Biological Activity/Influence | Reference Compound Example |

|---|---|---|---|

| N1 | Substituted Benzyl Groups | Essential for antispermatogenic activity. austinpublishinggroup.com | Indazol-3-carboxylic acid derivatives |

| C3, C6 | Aryl Groups | Crucial for certain inhibitory activities. nih.gov | General 1H-indazole derivatives |

| C4 | Bromine | Potent inhibition of neuronal nitric oxide synthase. austinpublishinggroup.com | 4-Bromoindazole |

| C7 | Nitro, Methoxy | Nitric oxide synthase inhibition. austinpublishinggroup.com | 7-Nitroindazole, 7-Methoxyindazole |

Role of the Bromine Atom in Electrophilic Character and Binding

The bromine atom at the C3-position of 3-bromo-2-methyl-2H-indazole is a key feature influencing the molecule's chemical reactivity and its potential interactions with biological targets. Halogen atoms can significantly alter the biological properties of molecules. rsc.org The bromine atom, being an electron-withdrawing group, imparts a degree of electrophilic character to the C3 position of the indazole ring. This electrophilicity is a result of the polarizability of the C-Br bond.

Molecular bromine (Br₂) and other Br⁺ equivalent reagents are common electrophiles used in substitution reactions with aromatic and heteroaromatic compounds. acsgcipr.org The introduction of a bromine atom onto the indazole scaffold is often achieved through electrophilic aromatic bromination. nih.gov This process underscores the interaction between an electrophilic bromine source and the electron-rich indazole ring system.

In the context of biological activity, the bromine atom can participate in several types of non-covalent interactions that are crucial for ligand-receptor binding:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., oxygen, nitrogen, or sulfur atoms) on a biological target like an enzyme or receptor. This type of interaction is directional and can contribute significantly to binding affinity and selectivity.

Hydrophobic Interactions: The presence of the bromine atom can increase the lipophilicity of the molecule. researchgate.net This can enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within a protein's binding site. researchgate.net

The electrophilic character of the C3 position, enhanced by the bromine atom, can also make the molecule susceptible to nucleophilic attack, which could be relevant in the mechanism of action for certain biological activities, such as irreversible enzyme inhibition. The combination of Br₂ with certain activators can lead to the delivery of both bromine atoms to a range of substrates, highlighting its electrophilic potential. chemrxiv.org

Impact of Methyl Substitution at the N2-Position

The position of alkyl substituents on the indazole nitrogen atoms (N1 or N2) is a critical determinant of biological activity, and regioselective N-functionalization is a significant challenge and area of interest in medicinal chemistry. nih.govrsc.org The presence of a methyl group specifically at the N2-position, as in this compound, distinguishes it from its N1-methyl isomer and the unsubstituted 1H-indazole.

Studies have demonstrated that N-methylation can confer specific biological properties. For example, N-methyl derivatives of 3-bromo-7-nitro-1H-indazoles have been shown to exhibit neuroprotective and nitric oxide synthase (NOS-1/NOS-11) inhibitory activities. researchgate.net This suggests that the methyl group at one of the nitrogen positions is important for these specific activities.

Effects of Other Halogen Substituents (e.g., Fluorine)

Replacing the bromine atom in this compound with other halogens, such as fluorine or chlorine, can significantly modulate the compound's properties and biological activity. Halogens differ in their size, electronegativity, and ability to form halogen bonds, leading to distinct SAR profiles.

Fluorine: Due to its small size and high electronegativity, fluorine can alter a molecule's conformation, pKa, and metabolic stability. It is often used to block metabolic oxidation at a specific position. In some molecular contexts, fluorine substitution can lead to enhanced binding affinity due to favorable electrostatic interactions.

Chlorine: Being intermediate in size and electronegativity between fluorine and bromine, chlorine can also influence a compound's activity. Studies on 2-substituted indazoles have shown that electron-withdrawing groups like fluorine and chlorine are well-tolerated in synthetic reactions and can be incorporated to produce analogs for biological testing. rsc.org In studies of other heterocyclic systems, moving a chloro substituent from one phenyl ring to another in a molecule resulted in equal or lower biological activity, demonstrating the positional importance of halogen substitution. mdpi.com

The choice of halogen substituent is a key strategy in drug design to optimize a lead compound's potency, selectivity, and pharmacokinetic properties. The synthesis of various halogenated 2H-indazoles allows for a systematic exploration of these effects. rsc.org

| Halogen | Key Properties | Potential Impact on Biological Activity |

|---|---|---|

| Fluorine (F) | Small size, high electronegativity | Can block metabolism, alter pKa, and enhance binding affinity. |

| Chlorine (Cl) | Intermediate size and electronegativity | Can modulate lipophilicity and electronic properties, influencing potency. rsc.org |

| Bromine (Br) | Larger size, good halogen bond donor | Can increase lipophilicity and participate in strong halogen bonds. researchgate.net |

Modulations at Positions 1 and 2 of the Indazole Core for Enhanced Activity

Modifications at the N1 and N2 positions of the indazole core are a cornerstone of SAR studies for this class of compounds. Since the parent indazole exists as two predominant tautomers (1H and 2H), alkylation or arylation can occur at either nitrogen, leading to two distinct regioisomers with potentially very different biological profiles. nih.gov

The selective synthesis of N1- or N2-substituted indazoles is a key objective for medicinal chemists. nih.govrsc.org The choice of substituent and its point of attachment can profoundly impact a compound's interaction with its biological target. For example, in a series of indazole-based EZH1/EZH2 inhibitors, various substituents at the N1 position were found to have a stronger effect on EZH1 potency compared to EZH2 potency, indicating that this position is critical for selectivity. nih.gov

Furthermore, studies on N-alkylated indazole-5-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors confirmed that binding interactions occurred via the N1 or N2 nitrogen of the indazole moiety, along with the carbonyl group of the carboxamide linker. nih.gov This directly implicates the indazole nitrogens in the binding mechanism. The differential activity observed between N1- and N2-benzyl isomers in other studies further reinforces the idea that the nitrogen substitution pattern is a critical handle for modulating biological activity. austinpublishinggroup.com The development of scalable and highly selective N1-alkylation methods allows for the efficient production of specific isomers for further investigation, avoiding the need for difficult separation of N1/N2 mixtures and enabling more precise SAR exploration. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization for Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. For N-substituted indazoles, both ¹H and ¹³C NMR are crucial for confirming the covalent structure and, most importantly, for differentiating between the N-1 and N-2 regioisomers, which are often formed simultaneously during synthesis. nih.gov

The chemical environment of the protons and carbon atoms in the indazole ring is significantly influenced by the position of the substituent on the nitrogen atom. The 2H-indazole isomer, often the thermodynamically less stable "quinonoid" form, exhibits distinct spectral features compared to the 1H "benzenoid" isomer. nih.gov

¹³C NMR spectroscopy provides complementary and often more definitive evidence for isomer differentiation. nih.gov The chemical shifts of the carbon atoms, particularly C-3, C-7a, and C-3a, are highly sensitive to the N-substitution pattern. These differences, summarized in the table below, serve as a reliable method for structural confirmation.

| Nucleus | Position | N-1 Isomer (1H-indazole) | N-2 Isomer (2H-indazole) | Key Differentiating Feature |

|---|---|---|---|---|

| ¹H | H-3 | Variable, downfield | Typically a downfield singlet (δ ~8.2-8.4 ppm) | Distinct singlet position for H-3 in 2H-isomers. nih.gov |

| ¹H | Ring Protons | Less affected by N-substitution | Generally higher downfield shifts upon N-substitution | Overall pattern and shift values of the benzonoid ring protons. ipb.pt |

| ¹³C | C-3 | ~133-135 ppm | ~121-123 ppm | C-3 is significantly more shielded in the 2H-isomer. |

| ¹³C | C-7a | ~140 ppm | ~149-150 ppm | C-7a is significantly more deshielded in the 2H-isomer. nih.gov |

For 3-bromo-2-methyl-2H-indazole, the ¹H NMR spectrum would be expected to show a singlet for the N-methyl group and four distinct signals in the aromatic region corresponding to the protons on the fused benzene (B151609) ring. The absence of a signal for H-3 confirms the substitution at this position. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula. nih.govnih.gov

For this compound, HRMS analysis is used to verify its molecular identity. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum (M and M+2) that are separated by approximately 2 Da.

The precise mass measurement of the molecular ion ([M+H]⁺ in positive ion mode) is compared against the theoretically calculated mass for the proposed molecular formula, C₈H₇BrN₂. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition and confirms the identity of the compound. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrN₂ |

| Calculated Exact Mass ([M]) | 209.97926 Da nih.gov |

| Expected [M+H]⁺ Ion | 210.98704 Da |

| Isotopic Signature | Presence of M and M+2 peaks in ~1:1 ratio, characteristic of bromine. |

| Required Mass Accuracy | Typically < 5 ppm |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of indazole derivatives and the assessment of their purity. The synthesis of N-alkylated indazoles frequently results in a mixture of N-1 and N-2 isomers, necessitating an efficient separation method. nih.gov

Column Chromatography is the most common method for the preparative separation of N-1 and N-2 indazole isomers on a laboratory scale. nih.gov The separation is based on the differential adsorption of the isomers to a stationary phase (typically silica (B1680970) gel) and their varying solubility in the mobile phase. In many reported cases, the N-1 isomer is less polar and elutes from the column before the N-2 isomer. nih.gov The selection of an appropriate solvent system (eluent) is critical to achieve baseline separation of the isomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of the final compound. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture) are employed. researchgate.net A pure sample of this compound should yield a single, sharp peak in the chromatogram. The area of this peak, relative to the total area of all peaks, is used to quantify the purity, which is often required to be >99% for many applications. HPLC can also be developed as a preparative method for isolating highly pure samples.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), can also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. researchgate.net The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.

For all chromatographic methods, the development of a robust protocol is key to ensuring accurate purity assessment and efficient isolation of the desired 2H-indazole isomer from its 1H counterpart and other potential impurities.

Challenges and Future Research Directions

Development of Novel Therapeutic Candidates Based on the 3-Bromo-2-methyl-2H-indazole Scaffold

The indazole nucleus is a key structural component in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.govresearchgate.net The development of new therapeutic agents from the this compound scaffold is a promising area of research. The bromine atom at the C3 position serves as a valuable synthetic handle for introducing diverse functional groups, allowing for the creation of extensive compound libraries for screening.

Structure-guided drug design and fragment-led de novo design are powerful strategies for developing novel inhibitors based on the indazole scaffold. nih.gov For instance, various indazole derivatives have been synthesized and evaluated for their activity against a range of cancer cell lines, demonstrating the scaffold's potential in oncology. nih.govresearchgate.net The exploration of this scaffold could lead to the discovery of new drug candidates with improved efficacy and selectivity for various therapeutic targets.

| Indazole-Based Drug/Candidate | Therapeutic Area | Target/Mechanism of Action |

|---|---|---|

| Niraparib | Oncology | PARP inhibitor |

| Pazopanib | Oncology | Tyrosine kinase inhibitor |

| PF-06263276 | Inflammatory Diseases | Pan-Janus kinase (JAK) inhibitor |

| Compound 109 | Oncology (NSCLC) | EGFR kinase inhibitor |

Comprehensive Pharmacological Profiling and Mechanism of Action Elucidation

A significant challenge lies in the thorough pharmacological profiling of novel derivatives of this compound. Understanding the full spectrum of their biological effects is crucial for identifying potential therapeutic applications and off-target effects. This involves extensive in vitro and in vivo studies to determine their efficacy, potency, and mechanism of action.

Indazole derivatives have been shown to act on a variety of biological targets. For example, some derivatives function as potent kinase inhibitors, targeting enzymes like VEGFR-2, Tie-2, EphB4, and EGFR, which are crucial in cancer progression. nih.gov Others have been identified as microtubule-targeting agents that bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Elucidating the precise mechanism of action for new compounds derived from this compound will be essential for their clinical development.

| Indazole Derivative Class | Mechanism of Action | Therapeutic Target |

|---|---|---|

| 3-Substituted 1H-indazoles | Dual Aurora A and B kinase inhibition | Aurora Kinases |

| 1H-indazole analogues | Irreversible and mutant-selective inhibition | EGFR |

| Novel Indazole Derivatives | Tubulin polymerization inhibition | Colchicine binding site |

| Indazole-based thiadiazole hybrids | Enzyme inhibition | Thymidine phosphorylase and α-glucosidase |

Exploration of Undiscovered Biological Targets for Indazole Derivatives

The structural diversity of indazole derivatives suggests that they may interact with a wide array of biological targets beyond those already identified. nih.govresearchgate.net A key area for future research is the exploration of novel molecular targets for compounds derived from this compound. This could unlock new therapeutic avenues for diseases with unmet medical needs.

Systematic screening of indazole-based compound libraries against a broad panel of biological targets can lead to the identification of novel activities. For instance, besides their well-documented anti-cancer properties, indazole derivatives have shown potential against neurological disorders such as Alzheimer's and Parkinson's disease. researchgate.net Identifying the specific proteins or pathways modulated by these compounds in such diseases is a critical next step.

Advances in Regioselective Synthesis of Complex Indazole Systems

The synthesis of complex indazole derivatives presents a significant chemical challenge, particularly concerning regioselectivity. beilstein-journals.org The indazole ring has two nitrogen atoms (N1 and N2), and controlling the position of substitution is often difficult, leading to mixtures of isomers. beilstein-journals.org Developing novel synthetic methodologies that allow for the precise and efficient functionalization of the indazole core is crucial for medicinal chemistry programs.

Recent advances have focused on transition metal-catalyzed reactions, C-H bond functionalization, and cycloaddition reactions to achieve regioselective synthesis. nih.gov For example, copper- and cobalt-catalyzed reactions have been developed for the synthesis of specific indazole isomers. nih.gov Furthermore, methods for the direct and selective functionalization of the C3 position have been reported, which is particularly relevant for derivatives of this compound. chemrxiv.orgsemanticscholar.org The use of computational tools like Density Functional Theory (DFT) is also aiding in the understanding of reaction mechanisms and the prediction of regioselectivity. beilstein-journals.org

Integration of Computational and Experimental Methodologies in Drug Design

The synergy between computational and experimental approaches is revolutionizing modern drug discovery. jddhs.comresearchgate.netjddhs.com For the development of therapeutic agents based on the this compound scaffold, integrating these methodologies is essential for accelerating the process from lead identification to clinical candidate selection.

Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding of indazole derivatives to their biological targets and to optimize their pharmacological properties. jddhs.comopenmedicinalchemistryjournal.com These in silico methods help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. researchgate.net The predictions from computational studies can then be validated through experimental techniques like high-throughput screening and X-ray crystallography, creating a feedback loop that refines the drug design process. jddhs.comjddhs.com This integrated approach has already been successfully applied to the design of indazole-based kinase inhibitors. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-2-methyl-2H-indazole, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via two primary routes:

- Nucleophilic Substitution : Starting from 2-nitrobenzyl bromide derivatives, reaction with methylamine in alcoholic solvents (e.g., MeOH/EtOH) under basic conditions (e.g., DIPEA) forms intermediates, followed by cyclization using KOH at elevated temperatures (60–100°C). Purification via flash chromatography ensures product purity .

- Palladium-Catalyzed Cross-Coupling : Bromination at the 3-position can be achieved using palladium catalysts (e.g., PdCl₂(PPh₃)₂) with trimethylsilylacetylene or aryl halides, enabling regioselective functionalization .

Key Considerations : Solvent choice (polar aprotic vs. alcoholic), catalyst loading, and reaction time significantly impact yield. For example, prolonged heating during cyclization (24–48 h) improves conversion but may degrade sensitive substituents .

Q. How can spectroscopic techniques (e.g., NMR, IR) and elemental analysis confirm the structure and purity of this compound?

Methodological Answer :

- ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.5–3.0 ppm), while aromatic protons exhibit splitting patterns consistent with indazole’s fused ring system. Bromine’s inductive effect deshields adjacent carbons (~δ 120–130 ppm for C3) .

- IR Spectroscopy : Stretching vibrations for C-Br bonds appear at ~550–600 cm⁻¹, and N-H (imidazole) bands at ~3200–3400 cm⁻¹ confirm ring tautomerism .

- Elemental Analysis : Discrepancies >0.3% between calculated and experimental C/H/N/Br values indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination at the 3-position of 2-methyl-2H-indazole, and how can competing side reactions be minimized?

Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : The methyl group at position 2 directs bromination to the electron-rich 3-position via resonance stabilization. However, over-bromination at positions 5 or 6 can occur if excess Br₂ or HBr is used .

- Steric Control : Bulky catalysts (e.g., Pd(OAc)₂ with PPh₃) favor 3-bromination by hindering access to other positions. Solvent polarity (e.g., DMF vs. THF) modulates reaction kinetics to suppress di-brominated byproducts .

Mitigation Strategies : Use stoichiometric NBS (N-bromosuccinimide) in anhydrous DCM at 0°C to limit radical side reactions .

Q. How do computational docking studies inform the potential biological activity of this compound derivatives, particularly in enzyme inhibition contexts?

Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding poses by simulating interactions between the bromine atom (electrophilic site) and enzyme active residues (e.g., His or Asp in proteases). For example, docking of 3-bromo derivatives into myeloperoxidase’s active site revealed hydrogen bonding with Arg²⁹⁸ and hydrophobic contacts with Phe³⁰⁷, suggesting inhibitory potential .

- Free Energy Calculations : MM-GBSA scoring quantifies binding affinities (ΔG ~ -8 to -10 kcal/mol indicates strong inhibition). Discrepancies between in silico and in vitro IC₅₀ values may arise from solvation effects, requiring force field adjustments .

Q. In crystallographic studies of this compound derivatives, how do substituents influence molecular packing and intermolecular interactions?

Methodological Answer :

- X-ray Diffraction : Crystal structures (e.g., monoclinic P2₁/c space group) show that the bromine atom participates in halogen bonding (C-Br⋯N, ~3.2 Å), while the methyl group induces torsional strain, reducing π-π stacking distances to ~3.6 Å .

- Hirshfeld Surface Analysis : Bulky substituents (e.g., 4-fluorophenyl) increase van der Waals interactions (contributing >60% to packing energy) but reduce solubility in polar solvents .

Q. When discrepancies arise between theoretical (DFT-calculated) and experimental spectroscopic data for this compound, what methodological adjustments improve alignment?

Methodological Answer :

- Basis Set Optimization : Hybrid functionals (e.g., B3LYP-D3) with 6-311++G(d,p) basis sets better account for bromine’s relativistic effects, reducing NMR chemical shift errors from ±2 ppm to ±0.5 ppm .

- Solvent Modeling : Explicit solvent fields (e.g., PCM for DMSO) correct for experimental shifts caused by hydrogen bonding. For IR, scaling factors (0.961–0.982) align calculated and observed C-Br stretches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.